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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine 1-
oxide, a key heterocyclic building block in medicinal chemistry and materials science. This

document moves beyond a simple data sheet to offer in-depth analysis and expert

interpretation of its core properties and spectral data, empowering researchers to confidently

utilize this compound in their synthetic endeavors.

Core Compound Identity and Properties
2-Bromo-5-fluoropyridine 1-oxide is a halogenated pyridine derivative that serves as a

versatile intermediate in the synthesis of more complex molecules. The introduction of the N-

oxide functionality significantly alters the electronic properties of the pyridine ring, influencing

its reactivity in subsequent chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of 2-Bromo-5-fluoropyridine 1-oxide.
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Identifier Value Source

CAS Number 935534-39-7 BLD Pharm[1]

Molecular Formula C₅H₃BrFNO PubChemLite[2]

Molecular Weight 191.99 g/mol PubChemLite[2]

InChI
InChI=1S/C5H3BrFNO/c6-5-2-

1-4(7)3-8(5)9/h1-3H
PubChemLite[2]

SMILES
C1=CC(=--INVALID-LINK--

[O-])Br
PubChemLite[2]

Predicted Spectral Data and Interpretation
While comprehensive, experimentally verified spectral data for 2-Bromo-5-fluoropyridine 1-
oxide is not readily available in public databases, we can predict its spectral characteristics

with a high degree of confidence based on established principles and data from analogous

substituted pyridine N-oxides.[3][4]

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display three distinct signals in the aromatic region,

corresponding to the three protons on the pyridine ring. The N-oxide group generally causes a

downfield shift of the ring protons compared to the parent pyridine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
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Proton
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constants (J,
Hz)

Rationale

H-3 7.10 - 7.30 dd
J(H3-H4) ≈ 8-9,

J(H3-F) ≈ 3-4

Ortho to the

bromine,

influenced by

both the N-oxide

and fluorine.

H-4 7.40 - 7.60 ddd

J(H4-H3) ≈ 8-9,

J(H4-F) ≈ 8-9,

J(H4-H6) ≈ 2-3

Coupled to two

adjacent protons

and the fluorine

atom.

H-6 8.10 - 8.30 d J(H6-F) ≈ 3-4

Alpha to the N-

oxide,

significantly

deshielded.

Rationale: The proton at the 6-position is expected to be the most deshielded due to its

proximity to the electron-withdrawing N-oxide group. The fluorine atom will introduce

characteristic splitting patterns (J-coupling) for the protons at positions 3 and 4.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The N-

oxide and halogen substituents will have a pronounced effect on the chemical shifts of the

carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 140 - 145

Attached to bromine and

adjacent to the N-oxide,

expected to be deshielded.

C-3 120 - 125

Influenced by the adjacent

bromine and the fluorine atom

three bonds away.

C-4 125 - 130
Coupled to fluorine, showing a

characteristic C-F coupling.

C-5
155 - 160 (d, ¹JCF ≈ 240-250

Hz)

Directly attached to the highly

electronegative fluorine atom,

resulting in a large one-bond

C-F coupling constant and

significant deshielding.

C-6 135 - 140
Alpha to the N-oxide,

deshielded.

Rationale: The carbon directly bonded to fluorine (C-5) will exhibit the largest chemical shift and

a significant one-bond coupling constant. The carbons adjacent to the N-oxide (C-2 and C-6)

will also be deshielded.

Predicted Infrared (IR) Spectral Data
The IR spectrum is a valuable tool for identifying key functional groups. For 2-Bromo-5-
fluoropyridine 1-oxide, the most characteristic vibrations will be associated with the N-O bond

and the C-F and C-Br bonds.

Predicted Key IR Absorptions:
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Wavenumber (cm⁻¹) Intensity Assignment

~1600 Medium-Strong
Aromatic C=C and C=N

stretching

~1250 - 1300 Strong N-O stretching vibration

~1200 - 1250 Strong C-F stretching vibration

~1000 - 1100 Medium Aromatic C-H in-plane bending

~800 - 900 Strong
Aromatic C-H out-of-plane

bending

~500 - 600 Medium C-Br stretching vibration

Rationale: The N-O stretching vibration in pyridine N-oxides is a strong and characteristic band,

typically appearing in the 1200-1300 cm⁻¹ region. The C-F and C-Br stretching vibrations are

also expected to be prominent.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-Bromo-5-fluoropyridine 1-oxide, the presence of bromine will result in

a characteristic isotopic pattern for the molecular ion peak.

Predicted MS Fragmentation:
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m/z Ion Rationale

191/193 [M]⁺

Molecular ion peak, showing

the characteristic M/M+2

isotopic pattern for bromine.

175/177 [M-O]⁺

Loss of the oxygen atom from

the N-oxide, a common

fragmentation pathway for N-

oxides.

112 [M-Br]⁺ Loss of the bromine atom.

96 [M-Br-O]⁺
Subsequent loss of oxygen

after the loss of bromine.

Rationale: The most characteristic feature in the mass spectrum will be the isotopic signature of

bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The loss of the oxygen atom from the N-

oxide is a very common and often prominent fragmentation pathway.

Experimental Protocols: Synthesis and
Characterization Workflow
The synthesis of 2-Bromo-5-fluoropyridine 1-oxide typically involves the oxidation of the

parent 2-Bromo-5-fluoropyridine. A general workflow for its synthesis and characterization is

outlined below.

Synthesis Protocol: Oxidation of 2-Bromo-5-
fluoropyridine
This protocol is based on general procedures for the N-oxidation of pyridines.

Materials:

2-Bromo-5-fluoropyridine

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
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Dichloromethane (DCM) or other suitable solvent

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 2-Bromo-5-fluoropyridine in a suitable solvent such as dichloromethane.

Cool the solution in an ice bath.

Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5

°C.

Allow the reaction to stir at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same solvent.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure 2-Bromo-5-
fluoropyridine 1-oxide.

Characterization Workflow
A standard workflow for the characterization of the synthesized product is depicted below.

Figure 2: A typical workflow for the synthesis and characterization of 2-Bromo-5-
fluoropyridine 1-oxide.
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Conclusion
2-Bromo-5-fluoropyridine 1-oxide is a valuable synthetic intermediate with distinct spectral

properties that are predictable based on its structure and comparison with analogous

compounds. This guide provides researchers with the foundational knowledge and expected

analytical data necessary for the successful identification and application of this compound in

their research. The provided protocols and workflow diagrams serve as a practical starting

point for its synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. rsc.org [rsc.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-
fluoropyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1441861#2-bromo-5-fluoropyridine-1-oxide-cas-
number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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